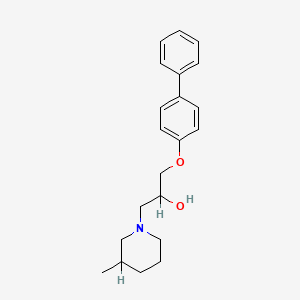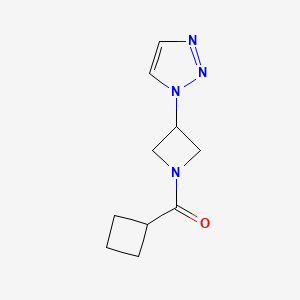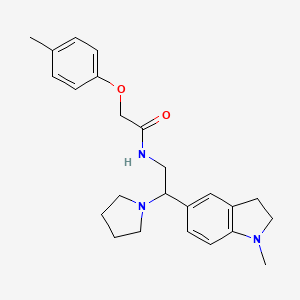![molecular formula C29H27N5O3 B2956571 1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-88-1](/img/no-structure.png)
1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H27N5O3 and its molecular weight is 493.567. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Sieve Synthesis
This compound may be used in the synthesis of molecular sieves like zeolites, which are crucial in catalysis and separation processes. The rigid structure of the compound, particularly the imidazolium-derived cations, could be beneficial in creating extra-large-pore frameworks .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione' involves the condensation of 3-methylbenzylamine with 4-phenoxybenzaldehyde to form an imine intermediate, which is then reacted with 2,6-diaminopurine-9-acetate to form the desired compound.", "Starting Materials": [ "3-methylbenzylamine", "4-phenoxybenzaldehyde", "2,6-diaminopurine-9-acetate" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzylamine with 4-phenoxybenzaldehyde in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reaction of the imine intermediate with 2,6-diaminopurine-9-acetate in the presence of a suitable base to form the desired compound.", "Step 3: Purification of the product by recrystallization or chromatography." ] } | |
Número CAS |
873076-88-1 |
Fórmula molecular |
C29H27N5O3 |
Peso molecular |
493.567 |
Nombre IUPAC |
1-methyl-3-[(3-methylphenyl)methyl]-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27N5O3/c1-20-8-6-9-21(18-20)19-34-27(35)25-26(31(2)29(34)36)30-28-32(16-7-17-33(25)28)22-12-14-24(15-13-22)37-23-10-4-3-5-11-23/h3-6,8-15,18H,7,16-17,19H2,1-2H3 |
Clave InChI |
CIABVCTWZAUGSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)OC6=CC=CC=C6)N(C2=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2956495.png)
amino}acetamide](/img/structure/B2956498.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2956504.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2956505.png)

![6-((4-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2956507.png)
![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2956508.png)
